Thermal Stability: Elevated Melting Point vs. Unsubstituted 6-Phenylphenanthridine
3,8-Dinitro-6-phenylphenanthridine exhibits a significantly higher melting point (272–274 °C) compared to the unsubstituted parent compound, 6-phenylphenanthridine (105–106 °C) [1]. This 167 °C increase in melting point is a direct consequence of the introduction of the two nitro groups, which enhance intermolecular interactions through dipole-dipole forces and potential weak hydrogen bonding. This thermal stability is a critical differentiator for applications requiring high-temperature processing or operation.
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 272–274 °C |
| Comparator Or Baseline | 6-Phenylphenanthridine: 105–106 °C |
| Quantified Difference | Increase of ~167 °C |
| Conditions | Standard differential scanning calorimetry (DSC) or capillary melting point apparatus |
Why This Matters
Higher melting point indicates superior thermal stability, enabling use in high-temperature reactions, material processing, and purification protocols where less stable analogs would degrade or melt prematurely.
- [1] Chembase. (n.d.). 3,8-dinitro-6-phenylphenanthridine. Compound Properties. View Source
